

Application Notes and Protocols for Measuring MRTX1133 Target Engagement

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MRTX1133 is a potent and selective, non-covalent inhibitor of KRAS G12D, a critical oncogenic driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1][2][3] The development of effective KRAS G12D inhibitors like MRTX1133 marks a significant advancement in targeting what was once considered an "undruggable" protein.[1][4] MRTX1133 binds to the switch-II pocket of both GDP-bound (inactive) and GTP-bound (active) KRAS G12D, inhibiting protein-protein interactions necessary for downstream signaling activation.[1][2][3]

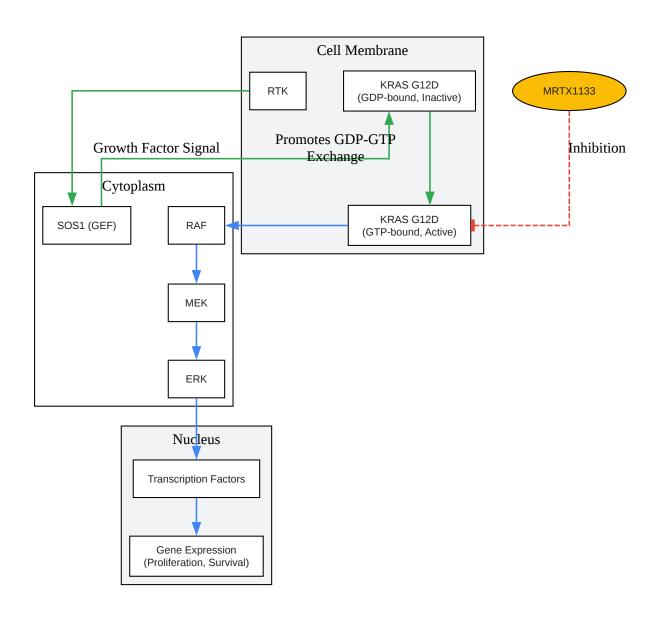
Accurate and robust measurement of MRTX1133 target engagement is crucial for understanding its mechanism of action, optimizing drug dosage, and establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships in preclinical and clinical studies.[5] [6][7] These application notes provide detailed protocols for a suite of biochemical, cell-based, and in vivo assays to quantify the interaction of MRTX1133 with KRAS G12D and its effect on downstream signaling pathways.

KRAS G12D Signaling Pathway

The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling. In its active GTP-bound state, KRAS recruits and activates downstream effector proteins, such as RAF kinases, which in turn activate the MEK-ERK (MAPK) signaling cascade, promoting cell



proliferation, survival, and differentiation.[6][8][9] The G12D mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and aberrant downstream signaling.[9] MRTX1133 inhibits this pathway by binding to KRAS G12D and preventing its interaction with effectors like RAF.[2][9]



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Caption: KRAS G12D Signaling Pathway and MRTX1133 Inhibition.

Quantitative Data Summary

The following tables summarize the reported binding affinities and inhibitory concentrations of **MRTX1133** against KRAS G12D and other KRAS variants from various studies.

Table 1: Biochemical and Cellular Potency of MRTX1133

Assay Type	KRAS Variant	Metric	Value	Reference
Biochemical Binding	KRAS G12D	KD	~0.2 pM	[1][3]
Biochemical Activity (TR- FRET)	KRAS G12D	IC50	<2 nM	[1][10]
Biochemical Activity (TR- FRET)	KRAS WT	IC50	5.37 nM	[10]
Biochemical Activity (TR- FRET)	KRAS G12C	IC50	4.91 nM	[10]
Biochemical Activity (TR- FRET)	KRAS G12V	IC50	7.64 nM	[10]
pERK Inhibition (Cell-based)	KRAS G12D cell lines	IC50	~5 nM (median)	[5]
Cell Viability (2D)	AGS (KRAS G12D)	IC50	6 nM	[2][3]

Table 2: Selectivity of MRTX1133

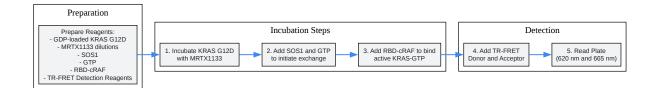


Comparison	Fold Selectivity	Reference
KRAS G12D vs. KRAS WT (Binding)	~700-fold	[1][3]
KRAS G12D vs. KRAS WT (Cell-based)	>1,000-fold	[5]
KRAS G12D vs. MKN1 (KRAS WT amplified)	>500-fold	[2][3]

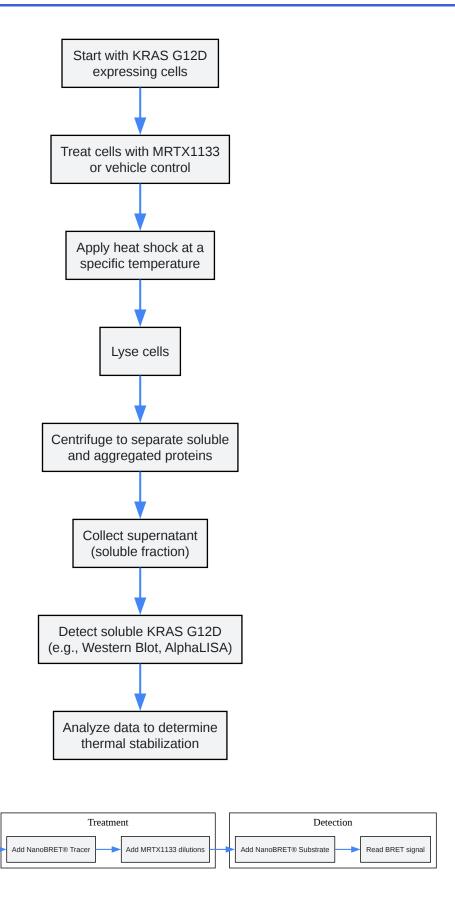
Experimental Protocols Biochemical Assay: TR-FRET Nucleotide Exchange Assay

This assay measures the ability of **MRTX1133** to inhibit the exchange of GDP for GTP on the KRAS G12D protein, a critical step in its activation.[10][11]









Cell Preparation

Transfect cells with NanoLuc®-KRAS G12D fusion vector



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